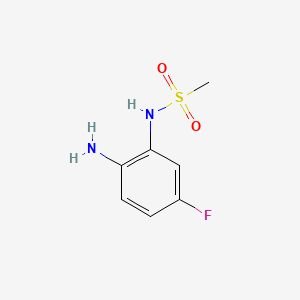

N-(2-amino-5-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-5-fluorophenyl)methanesulfonamide (AFMS) is a fluorinated sulfonamide derivative of an aromatic amine. It is a widely used chemical that has many applications in a variety of fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. AFMS is a versatile molecule that has a variety of properties that make it useful for a wide range of applications.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity in HMG-CoA Reductase Inhibition : A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The study found one compound to be a potent cholesterol biosynthesis inhibitor, significantly more effective than lovastatin and pravastatin (Watanabe et al., 1997).

Fluorometric Analysis for Soterenol and Mesuprine : Research on methanesulfonanilides, which are bioisosteric with adrenergic catecholamines, demonstrated that they form fluorescent species when subjected to the trihydroxyindole reaction. This finding suggests a potential for developing a fluorometric analysis method for these compounds (Kensler et al., 1976).

Inhibition of 5-Lipoxygenase : A study on N-(5-substituted) thiophene-2-alkylsulfonamides showed that these compounds are potent inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. The compounds displayed dose-dependent inhibition and significant anti-inflammatory activity in animal models (Beers et al., 1997).

Chemoselective N-Acylation Reagents : Research into N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored their use as N-acylation reagents, showing good chemoselectivity. This work contributes to the understanding of structure-reactivity relationships in chemical synthesis (Kondo et al., 2000).

Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, an enzyme relevant in cancer research. This study highlights the importance of metal interactions in enzyme inhibition (Huang et al., 2006).

Cyclooxygenase-2 (COX-2) Inhibition : Research on 1,5-diarylpyrazole derivatives showed that the addition of a methanesulfonamide group significantly enhances COX-2 inhibitory activity, leading to potent and selective inhibitors. This finding is relevant for anti-inflammatory drug development (Singh et al., 2004).

Theoretical Calculations for Antioxidant Activity : A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to the understanding of their antioxidant activity (Xue et al., 2022).

Sulfur-Containing Derivatives for Hypertension Treatment : A study on N-methanesulfonyl derivatives of β-phenethylamine, such as (+)-amphetamine, found that certain derivatives significantly lowered blood pressure in hypertensive rats, indicating potential therapeutic applications (Foye et al., 1971).

Proton-Donating Ability of Trifluoro-N-(2-phenylacetyl)methanesulfonamide : Research on the structure and proton-donating ability of this compound showed that it exists in the form of two conformers and is a stronger hydrogen bond donor than related compounds, which is significant for understanding molecular interactions (Oznobikhina et al., 2009).

Propiedades

IUPAC Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXSHEPMWDRBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)